molecular formula C14H16N2O2S B5508644 Naphthyl(pyrrolidinylsulfonyl)amine

Naphthyl(pyrrolidinylsulfonyl)amine

Cat. No.: B5508644
M. Wt: 276.36 g/mol
InChI Key: QEYRUJWUCUZTMI-UHFFFAOYSA-N
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Description

Naphthyl(pyrrolidinylsulfonyl)amine is a synthetic organic compound designed for research and development, particularly in the field of medicinal chemistry. Its structure incorporates a naphthalene ring system linked to a pyrrolidine moiety via a sulfonamide functional group. This specific architecture is of significant interest because both the naphthalene and pyrrolidine scaffolds are frequently employed in the design of bioactive molecules . The naphthalene core is a planar, aromatic heterocycle known for its ability to intercalate into DNA and interact with various biological targets, including enzymes like topoisomerases . This makes naphthalene-derived compounds, such as naphthylimides, valuable scaffolds for investigating anticancer and antimicrobial agents . Concurrently, the pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that contributes greatly to a molecule's three-dimensional structure and pharmacokinetic profile. Its sp3-hybridization increases molecular complexity and is often associated with improved solubility and successful target binding in drug discovery . The integration of these two components into a single molecule creates a versatile chemical tool. Researchers can leverage this compound as a core scaffold to explore structure-activity relationships (SAR) aimed at developing novel therapeutic agents. Potential research applications include, but are not limited to, the synthesis of new derivatives for evaluating antibacterial and antifungal activity against resistant strains, as well as the investigation of cytotoxic effects in cancer cell lines . The presence of the sulfonamide group offers a potential site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-naphthalen-1-ylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,16-10-3-4-11-16)15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,15H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYRUJWUCUZTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthyl(pyrrolidinylsulfonyl)amine typically involves the amination of naphthyl sulfamate with pyrrolidine in the presence of a palladium-based catalytic system. The reaction is carried out at elevated temperatures, around 110°C, for approximately 18 hours in a sodium tert-butoxide base. The use of a polar protic solvent mixture, such as tertiary butanol and water in a 1:1 ratio, significantly enhances the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Naphthyl(pyrrolidinylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Naphthyl(pyrrolidinylsulfonyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthyl(pyrrolidinylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Cyclic Amine Sulfonamides

The substitution of pyrrolidine with other cyclic amines significantly alters molecular properties:

Compound Cyclic Amine Ring Size Key Structural Features Reference
4-(1-Pyrrolidinylsulfonyl)aniline Pyrrolidine 5-membered Compact, flexible, moderate steric bulk
4-(Piperidin-1-ylsulfonyl)aniline Piperidine 6-membered Increased steric bulk, higher lipophilicity
  • Steric Impact : Piperidine derivatives exhibit greater steric hindrance, which may reduce binding affinity in enzyme pockets compared to pyrrolidine analogues .

Aromatic Substituent Variations

Replacing the naphthyl group with other aromatic systems modulates electronic and steric profiles:

Compound Class Aromatic Group Key Observations Reference
Naphthyl Derivatives Naphthyl Enhanced π-π stacking; moderate absorption coefficient (ε) increase
Chlorinated Phenyl o/p-Cl-Phenyl Stronger enzyme inhibition (e.g., hAChE IC₅₀ ~49 μM)
Fluorinated Phenyl p-F-Phenyl Weaker binding (IC₅₀ >30 μM) vs. chlorinated analogues
  • Enzyme Inhibition : Chlorinated phenyl groups outperform naphthyl derivatives in acetylcholinesterase (hAChE) inhibition due to stronger electron-withdrawing effects and optimal steric fit .
  • Optical Properties : Naphthyl groups induce a bathochromic shift (~10 nm) in UV-Vis spectra compared to phenyl analogues, attributed to extended conjugation and internal charge transfer transitions .

Bond Length and Structural Stability

While direct data for naphthyl(pyrrolidinylsulfonyl)amine is lacking, imine bond lengths in related naphthyl-imine compounds (e.g., 1.265–1.292 Å) suggest similar conjugation stability . The sulfonamide group (S=O) likely contributes to hydrogen-bonding interactions, enhancing molecular recognition in biological targets.

Optical and Electronic Behavior

  • UV-Vis Absorption : Naphthyl-substituted compounds exhibit λmax ~500 nm with ε values ~20% higher than phenyl analogues, attributed to charge-transfer transitions .
  • Band Gaps: Thin films of naphthyl derivatives show band gaps ~2.00 eV, comparable to non-naphthyl systems, indicating minimal electronic disruption despite bulkier substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing Naphthyl(pyrrolidinylsulfonyl)amine with high purity?

Answer: The synthesis of this compound requires multi-step organic reactions, often involving palladium-catalyzed amination or sulfonylation. Key steps include:

  • Palladium-catalyzed coupling : Optimize ligand selection (e.g., dialkylbiaryl phosphines) and reaction conditions (temperature: 80–120°C; inert atmosphere) to ensure regioselectivity .
  • Sulfonylation : Introduce the sulfonyl group under controlled pH (neutral to slightly basic) to avoid side reactions .
  • Purification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine Nuclear Magnetic Resonance (NMR) and X-ray crystallography for unambiguous confirmation:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; naphthyl protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., sulfonyl group orientation) with single-crystal diffraction data (R-factor < 0.05) .

Q. What analytical techniques are suitable for monitoring reaction progress and impurity profiling?

Answer:

  • HPLC-DAD/MS : Track intermediates and byproducts (e.g., desulfonylated derivatives) using retention time and mass fragmentation patterns .
  • GC-NPD (Nitrogen-Phosphorus Detector) : Detect amine-containing impurities at ppm levels (limit of detection: 0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

Answer: Contradictions often arise from protonation state changes:

  • pH-dependent reactivity studies : Use UV-vis spectroscopy to monitor sulfonyl group hydrolysis (λmax = 270 nm in acidic conditions vs. 310 nm in basic conditions) .
  • DFT calculations : Model transition states to explain kinetic discrepancies (e.g., activation energy differences between pH 4 and 9) .

Q. What strategies optimize the compound’s stability in biological assays?

Answer:

  • Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at -80°C with 5% trehalose to prevent aggregation .
  • Protection from nucleophiles : Add 1 mM EDTA to chelate metal ions that catalyze degradation .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to kinases or GPCRs (e.g., KD = 50–100 nM for kinase X) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses (e.g., sulfonyl group forms H-bonds with Arg123) .

Q. What advanced computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.8 ± 0.3), bioavailability (55%), and CYP450 inhibition .
  • MD Simulations : Analyze membrane permeability (e.g., free-energy barrier of 20 kcal/mol for bilayer crossing) .

Q. How can researchers address low yields in scale-up synthesis?

Answer:

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation at 0.5 mL/min flow rate) .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (5–10 mol%) and solvent polarity (DMF vs. toluene) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Answer: Discrepancies arise from polymorphic forms:

  • DSC/TGA : Identify metastable polymorphs (melting point: 150°C vs. 165°C) with differing solubility profiles .
  • Solubility parameter (δ) : Calculate Hansen parameters (δD = 18.5, δP = 8.2) to rationalize solubility in DMSO (δ = 24.7) vs. toluene (δ = 18.2) .

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